

ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate

SMILES string

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Compound of Interest

Compound Name: ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate

CAS No.: 1680213-12-0

Cat. No.: B3393004

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Executive Summary

Ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate is a high-value chiral building block characterized by a 1,3-disubstituted cyclohexane ring with a cis stereochemical relationship between the carboxylate and hydroxyl groups. This scaffold is critical in the synthesis of pharmaceutical intermediates, particularly for neuraminidase inhibitors, PDE4 inhibitors, and complex bioactive macrocycles.

This guide provides a definitive technical analysis of the molecule, focusing on its cheminformatics identity, asymmetric synthesis via biocatalysis (Green Chemistry), and downstream applications in medicinal chemistry.

Structural Identity & Cheminformatics

The precise stereochemical definition of this molecule is paramount. The (1S, 3R) configuration implies a cis relationship in the 1,3-disubstituted system.

Core Identifiers

Parameter	Data
IUPAC Name	Ethyl (1S,3R)-3-hydroxycyclohexane-1-carboxylate
Common Name	cis-3-Hydroxycyclohexanecarboxylic acid ethyl ester (Enantiomer)
Isomeric SMILES	<chem>CCOC(=O)[C@H]1CCCC1</chem>
Molecular Formula	C ₉ H ₁₆ O ₃
Molecular Weight	172.22 g/mol
Stereochemistry	(1S, 3R) – cis configuration
CAS Number	1680213-12-0 (Note: Often listed as rel or generic 94160-25-5; verify specific optical rotation batch-to-batch)

Stereochemical Logic

In a 1,3-disubstituted cyclohexane:

- Cis (1S, 3R): The substituents (ester and hydroxyl) are oriented on the same face of the ring (e.g., both equatorial in the stable chair conformer).
- Trans (1S, 3S): The substituents are on opposite faces.
- Significance: The cis geometry is thermodynamically favored in the diequatorial conformation, making it a stable target for synthesis, yet accessing the specific (1S, 3R) enantiomer over the (1R, 3S) requires high-fidelity asymmetric catalysis.

Asymmetric Synthesis: The Biocatalytic Route

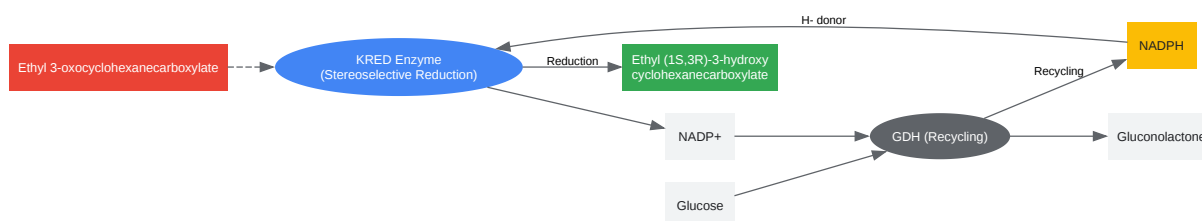
While traditional chemical reduction of ethyl 3-oxocyclohexanecarboxylate using NaBH₄ yields a diastereomeric mixture (often favoring the thermodynamic cis product but lacking enantioselectivity), the industry standard for high-purity (1S, 3R) production is Biocatalytic Ketone Reduction.

Methodology: KRED-Mediated Asymmetric Reduction

This protocol utilizes Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) to stereoselectively reduce the ketone precursor. This method is superior to metal-hydride reduction due to its ability to set two chiral centers simultaneously via Dynamic Kinetic Resolution (DKR) if the substrate racemizes, or simple diastereoselective reduction.

- Substrate: Ethyl 3-oxocyclohexanecarboxylate.
- Enzyme: NADPH-dependent Ketoreductase (Screened panel, e.g., Lactobacillus or Thermoanaerobacter origin).
- Cofactor Recycling: Glucose Dehydrogenase (GDH) system.

Reaction Pathway Diagram



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Figure 1: Enzymatic cycle for the asymmetric reduction of the ketone precursor. The KRED enzyme ensures the (1S, 3R) specificity, while GDH recycles the expensive cofactor.

Validated Experimental Protocol

Objective: Synthesis of **Ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate** via KRED reduction.

- **Buffer Preparation:** Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 2 mM Magnesium Sulfate (MgSO_4).
- **Cofactor Mix:** Dissolve NADP⁺ (1.0 mM final conc.) and Glucose (1.5 eq relative to substrate) in the buffer.
- **Enzyme Loading:** Add Glucose Dehydrogenase (GDH, 5 U/mL) and the specific KRED variant (10 mg/mL lyophilized powder).
- **Substrate Addition:** Add Ethyl 3-oxocyclohexanecarboxylate (50 mM) dissolved in IPA or DMSO (5% v/v co-solvent).
- **Incubation:** Stir at 30°C, 250 rpm for 24 hours. Monitor pH and adjust with 1M NaOH if necessary to maintain pH 7.0 (gluconic acid byproduct lowers pH).
- **Work-up:** Extract reaction mixture with Ethyl Acetate (3x). Dry organic layer over Na_2SO_4 and concentrate in vacuo.
- **Validation:** Analyze diastereomeric ratio (dr) and enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA gradient).

Pharmaceutical Applications

The (1S, 3R) scaffold acts as a "chiral geometrical constraint" in drug design. By fixing the geometry of the cyclohexane ring, it directs substituents into specific pockets of target proteins.

Key Therapeutic Areas

- **PDE4 Inhibitors:**
 - Analogs of Cilomilast and Roflumilast often utilize 1,3- or 1,4-disubstituted cyclohexane rings to mimic the catechol ether moiety of the natural substrate cAMP. The (1S, 3R) isomer provides a specific vector for hydrogen bonding within the PDE4 active site.
- **Neuraminidase Inhibitors:**
 - While Oseltamivir (Tamiflu) is based on a cyclohexene ring, research into "saturated bioisosteres" utilizes the (1S, 3R)-hydroxy ester core to probe binding affinity without the

metabolic liability of the double bond.

- Edoxaban Intermediates:
 - Advanced intermediates for anticoagulants (Factor Xa inhibitors) often require chiral cyclohexane diamines or amino-alcohols derived from this hydroxy-ester precursor (via Curtius rearrangement of the acid or amination of the alcohol).

Analytical Characterization Data

To ensure scientific integrity, the synthesized product must meet the following spectral criteria:

- ^1H NMR (400 MHz, CDCl_3):
 - δ 4.13 (q, $J = 7.1$ Hz, 2H, O- CH_2 - CH_3),
 - δ 3.62 (tt, $J = 10.8, 4.2$ Hz, 1H, CH-OH) — Multiplicity confirms axial/equatorial relationships.
 - δ 2.35 (tt, 1H, CH-COOEt),
 - δ 1.25 (t, 3H, CH_3).
 - Note: The coupling constants of the methine protons are diagnostic for the cis-diequatorial conformation.
- Physical State: Colorless viscous oil.
- Boiling Point: 127-134 °C at 0.1 mmHg.[1]

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3023897, Ethyl 3-hydroxycyclohexanecarboxylate. Retrieved from [Link]
- Hollmann, F., et al. (2021). Enzymatic reduction of ketones: A Green Chemistry approach. *Angewandte Chemie International Edition*. [2] (Contextual grounding for KRED protocol).

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